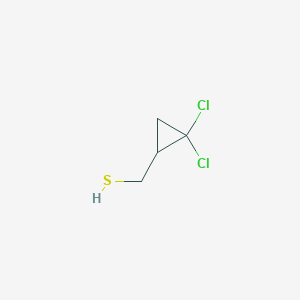

(2,2-Dichlorocyclopropyl)methanethiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2,2-Dichlorocyclopropyl)methanethiol” is a chemical compound with the molecular formula C4H6Cl2S and a molecular weight of 157.06 . It is used for research purposes .

Synthesis Analysis

The synthesis of a product containing gem-dichlorocyclopropane and 1,3-dioxolane fragments has been proposed. The reaction of 2-phenyl-gemdichlorocyclopropane or (2,2-dichlorocyclopropyl)benzene with ethyl alcohol in the presence of solid alkali gave phenylacrolein diethyl acetal or (2,2-diethoxy-1-methylethyl)benzene, which, upon subsequent dichlorocarbenation and transacetalization with ethylene glycol, formed 2-(2,2-dichloro-1-phenylcyclopropyl)-1,3-dioxolane .Molecular Structure Analysis

The molecular structure of “(2,2-Dichlorocyclopropyl)methanethiol” is represented by the formula C4H6Cl2S . More detailed structural analysis would require specific spectroscopic data or computational modeling .Scientific Research Applications

Methane Utilization by Methanotrophs

Methanotrophs, bacteria that consume methane as their sole carbon and energy source, offer a biotechnological approach to converting methane into valuable bioproducts such as single-cell proteins, biopolymers, and various metabolites. Genetic engineering of methanotrophs could enable the production of novel compounds like carotenoids or farnesene, showcasing the potential of these bacteria in biotechnological applications (Strong, Xie, & Clarke, 2015).

Copper's Role in Methanotrophs

Copper plays a significant role in the physiology and activity of methanotrophs, affecting their ability to oxidize methane and other substrates. Understanding how methanotrophs collect and use copper can inform the development of more efficient systems for methane oxidation and the bioremediation of chlorinated solvents (Semrau, DiSpirito, & Yoon, 2010).

Anaerobic Oxidation of Methane

Anaerobic oxidation of methane (AOM) with sulfate as the electron acceptor is a process conducted by a unique group of microorganisms, contributing significantly to the methane cycle in marine environments. Understanding AOM is crucial for comprehending methane's role in global warming and for exploring microbial applications in methane mitigation (Knittel & Boetius, 2009).

Electroreduction of CO2 to Methane

Research into the electroreduction of CO2 to methane has identified highly active and durable catalysts that can efficiently convert CO2, demonstrating the potential for synthetic methodologies to produce methane as a renewable fuel source (Liu et al., 2018).

properties

IUPAC Name |

(2,2-dichlorocyclopropyl)methanethiol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6Cl2S/c5-4(6)1-3(4)2-7/h3,7H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEYPBJGFDNWPQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(Cl)Cl)CS |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Cl2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,2-Dichlorocyclopropyl)methanethiol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

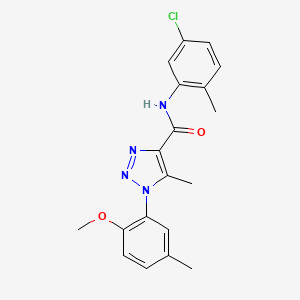

![1,3-dimethyl-2,4-dioxo-7-propyl-N-(4-sulfamoylphenethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2646667.png)

![5-((2-(1,3-dioxolan-2-yl)ethyl)thio)-6-isobutyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2646672.png)

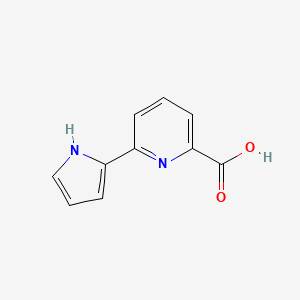

![2-chloro-N-[1-(3,4-difluorophenyl)ethyl]pyridine-3-sulfonamide](/img/structure/B2646679.png)

![4-benzoyl-N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2646682.png)

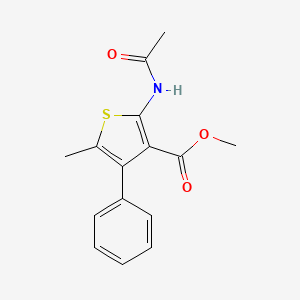

![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]ethanesulfonamide](/img/structure/B2646684.png)

![3-(4-chlorobenzyl)-7-((4-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2646687.png)